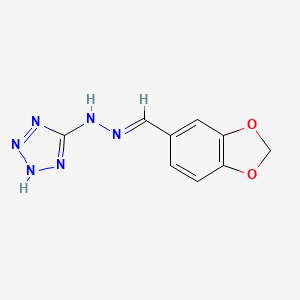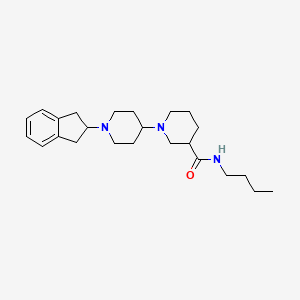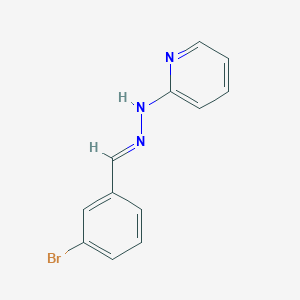
3,6-bis(1,3-benzodioxol-5-ylmethylene)-2,5-piperazinedione
Descripción general
Descripción
3,6-bis(1,3-benzodioxol-5-ylmethylene)-2,5-piperazinedione, also known as Methylene Blue (MB), is a synthetic dye that has been used for various purposes in the scientific community. It has been used as a stain in histology, a photosensitizer in photodynamic therapy, and an indicator in redox reactions. MB has also been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
MB's mechanism of action is complex and not fully understood. It is known to act as an electron acceptor and donor, which allows it to participate in redox reactions. MB has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition may be beneficial in the treatment of neurodegenerative diseases, which are characterized by a loss of these neurotransmitters.
Biochemical and Physiological Effects:
MB has been shown to have a number of biochemical and physiological effects. It has been shown to increase mitochondrial function, which may be beneficial in the treatment of neurodegenerative diseases. MB has also been shown to increase the production of nitric oxide, which has vasodilatory effects and may be beneficial in the treatment of sepsis. MB has also been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MB has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, MB has some limitations. It is known to be toxic at high doses, which may limit its use in certain experiments. It is also known to interfere with the activity of some enzymes, which may limit its use in certain assays.
Direcciones Futuras
There are a number of future directions for research on MB. One area of research is the development of MB-based therapies for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the use of MB in the treatment of sepsis. Additionally, MB may have potential applications in the field of photodynamic therapy, as a photosensitizer. Further research is needed to fully understand the mechanisms of action of MB and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
MB has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. MB has also been studied for its potential use in the treatment of sepsis, a life-threatening condition caused by a systemic inflammatory response to infection.
Propiedades
IUPAC Name |
(3E,6E)-3,6-bis(1,3-benzodioxol-5-ylmethylidene)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O6/c23-19-13(5-11-1-3-15-17(7-11)27-9-25-15)21-20(24)14(22-19)6-12-2-4-16-18(8-12)28-10-26-16/h1-8H,9-10H2,(H,21,24)(H,22,23)/b13-5+,14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEAAFXXXDBRBZ-ACFHMISVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=CC4=CC5=C(C=C4)OCO5)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=CC(=C2)/C=C\3/NC(=O)/C(=C\C4=CC5=C(OCO5)C=C4)/NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![potassium [3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]methylsulfamate](/img/structure/B3858460.png)
![6-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3858468.png)
![3-({2-[4-(benzyloxy)benzylidene]hydrazino}carbonyl)-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B3858469.png)
![ethyl 5-(5-bromo-2-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3858477.png)

![1-(4-bromophenyl)-3-[(4-chloro-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3858490.png)
![2-({[2-(methylamino)-5-nitrophenyl]amino}methylene)cyclohexanone](/img/structure/B3858497.png)
![1-benzyl-3-({2-[4-(benzyloxy)benzylidene]hydrazino}carbonyl)pyridinium chloride](/img/structure/B3858499.png)

![3-[3-(benzyloxy)-4-methoxyphenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3858527.png)
![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B3858532.png)
![5-bromo-4-chloro-2-{[(2-methylcyclohexyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B3858550.png)
![4-[(ethoxyimino)(4-morpholinyl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B3858556.png)